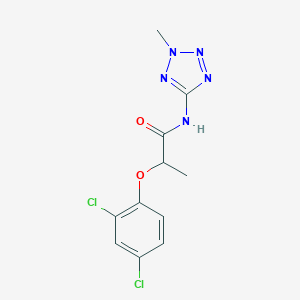![molecular formula C19H18ClN3O3S B244262 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a benzothiazole ring, a butyrylamino group, a chloro substituent, and a methoxy group.
Preparation Methods
The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, including acylation, nitration, condensation, and cyclization reactions. The general synthetic route can be summarized as follows:
Acylation Reaction: The starting material undergoes an acylation reaction to introduce the butyrylamino group.
Nitration Reaction: The intermediate product is then subjected to nitration to introduce a nitro group.
Condensation and Ring Closure: The nitro intermediate undergoes condensation and ring closure to form the benzothiazole ring.
Reduction and Cyclization: Finally, the nitro group is reduced, and the compound undergoes cyclization to yield the desired product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products and environmental impact .
Chemical Reactions Analysis
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butyrylamino group may enhance the compound’s binding affinity, while the chloro and methoxy groups can influence its solubility and stability. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide: This compound has a fluorine substituent instead of chlorine, which can affect its reactivity and biological activity.
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide:
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-3-4-17(24)23-19-22-14-7-6-12(10-16(14)27-19)21-18(25)13-9-11(20)5-8-15(13)26-2/h5-10H,3-4H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI Key |
ZCCTZJIIRAEQAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244180.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244182.png)

![N-[3-(butanoylamino)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244186.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-cyano-2-fluorobenzamide](/img/structure/B244187.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244189.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244193.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B244197.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B244201.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244202.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
